![molecular formula C14H9ClN2O2 B066836 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 174422-14-1](/img/structure/B66836.png)
2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
“2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . This compound also contains a carboxylic acid group and a chlorophenyl group .
Synthesis Analysis
Imidazoles can be synthesized through various methods. One of the recent advances in the synthesis of substituted imidazoles involves the regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole . Another method involves the use of a Cu (II) catalyst in a Mannich base technique .
Molecular Structure Analysis
The molecular structure of “2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid” includes an imidazole ring, a carboxylic acid group, and a chlorophenyl group . The imidazole ring is a planar 5-membered ring and exists in two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazoles are key components in various chemical reactions. They are used in a variety of applications due to their special structural features and electron-rich environment . The specific chemical reactions involving “2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid” are not explicitly mentioned in the search results.
Scientific Research Applications
Synthesis of Trisubstituted Imidazoles
These compounds can be used in the synthesis of trisubstituted imidazoles . Trisubstituted imidazoles are important heterocycles present in various natural products and synthetic molecules with a broad range of medicinal applications .
Antimicrobial Activity
Imidazole derivatives, such as those that could be synthesized from these compounds, have been found to possess diverse biological properties such as antibacterial and antifungal activities .
Anticancer Activity
Imidazole derivatives have also been found to have anticancer properties . This makes them a potential area of study for the development of new cancer treatments .
Anti-inflammatory and Analgesic Activity
These compounds could potentially be used in the development of anti-inflammatory and analgesic drugs . This is due to the biological properties of imidazole derivatives .
Antihypertensive and Antiviral Activity
Imidazole derivatives have been found to have antihypertensive and antiviral activities . This suggests potential applications in the treatment of hypertension and viral infections .
Use in Homogeneous Catalysis
Imidazole has good photophysical properties and is used as a ligand in homogeneous catalysis . This suggests potential applications in the field of chemistry .
Future Directions
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to the chemical characteristics of their nitrogen atoms .
Mode of Action
It’s worth noting that imidazole derivatives are known for their broad pharmacological spectrum . They can interact easily with the biopolymers of the living system, which is responsible for their numerous biological activities and functions .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects .
Pharmacokinetics
The solubility of a similar compound, imidazole-4,5-dicarboxylic acid, is reported to be 05 g/l , which could potentially impact its bioavailability.
Result of Action
A related compound was found to have potent in vitro antipromastigote activity, which was justified by a molecular simulation study .
Action Environment
It’s worth noting that the stability of a similar compound, imidazole-4,5-dicarboxylic acid, is reported to be stable below +30°c .
properties
IUPAC Name |
2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDCUOAVSSAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406808 |
Source
|
Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid | |
CAS RN |
174422-14-1 |
Source
|
Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174422-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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